3-Cyano-5-(4-T-butylphenyl)phenol

Catalog No.
S6663876
CAS No.
1261985-85-6
M.F
C17H17NO
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyano-5-(4-T-butylphenyl)phenol

CAS Number

1261985-85-6

Product Name

3-Cyano-5-(4-T-butylphenyl)phenol

IUPAC Name

3-(4-tert-butylphenyl)-5-hydroxybenzonitrile

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C17H17NO/c1-17(2,3)15-6-4-13(5-7-15)14-8-12(11-18)9-16(19)10-14/h4-10,19H,1-3H3

InChI Key

JBCKFGJNOVGBGR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O

Liquid Crystal Applications

3-Cyano-5-(4-t-Butylphenyl)phenol, often abbreviated as 3-BCP, is a well-studied organic compound with applications in liquid crystal research. Due to its specific molecular structure, 3-BCP exhibits liquid crystalline behavior, meaning it can transition between different phases with distinct optical properties under the influence of temperature or external fields []. This property makes it a valuable material for the development of various liquid crystal devices, such as:

  • Display Technology

    3-BCP can be used as a host material in liquid crystal displays (LCDs). The host material provides a stable matrix within which the rod-shaped liquid crystal molecules can orient themselves, influencing light propagation and creating the desired image on the display [].

  • Optical Modulators

    3-BCP can be employed in the development of optical modulators. These devices control the intensity, phase, or polarization of light, finding applications in telecommunications, optical processing, and laser technology [].

Material Science Research

Beyond liquid crystals, 3-BCP is also utilized in material science research for various purposes:

  • Organic Electronics

    Research explores the potential of 3-BCP in organic electronics, a field focused on developing electronic devices using organic materials. 3-BCP's properties, such as hole-transporting capabilities, make it a candidate material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

  • Self-Assembly Studies

    The self-assembly behavior of 3-BCP molecules is of interest in material science. Studies investigate how 3-BCP interacts with other molecules to form ordered structures at the nanoscale level, potentially leading to the development of novel functional materials [].

3-Cyano-5-(4-tert-butylphenyl)phenol is an organic compound characterized by the presence of a cyano group and a tert-butyl group attached to a phenolic structure. Its molecular formula is C15H15NC_{15}H_{15}N, and it features a phenolic hydroxyl group that contributes to its chemical reactivity and potential biological activity. The compound's structure consists of a phenol ring substituted at the 3-position with a cyano group and at the 5-position with a para-tert-butylphenyl moiety, enhancing its lipophilicity and steric bulk.

, primarily due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, potentially forming amines or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic system can undergo electrophilic substitution reactions, influenced by the electron-donating effects of the tert-butyl group.

These reactions make the compound versatile for further synthetic applications in organic chemistry.

Several methods can be employed to synthesize 3-cyano-5-(4-tert-butylphenyl)phenol:

  • Nitrile Synthesis via Electrophilic Aromatic Substitution: Starting from 4-tert-butylphenol, a nitrile group can be introduced through electrophilic substitution using cyanogen bromide or similar reagents.
  • Direct Coupling Reactions: Utilizing coupling reactions between appropriate aryl halides and nitriles under palladium catalysis can yield the desired compound.
  • Functional Group Transformations: Existing phenolic compounds can be modified through functional group transformations to introduce cyano and tert-butyl groups selectively .

3-Cyano-5-(4-tert-butylphenyl)phenol has potential applications in various fields:

  • Antioxidants: It may serve as an antioxidant in food and cosmetic formulations due to its phenolic structure.
  • Pharmaceuticals: The compound's unique structure could lead to novel drugs targeting oxidative stress-related diseases.
  • Material Science: Its properties may be exploited in creating advanced materials with specific thermal or mechanical properties .

Interaction studies involving 3-cyano-5-(4-tert-butylphenyl)phenol focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that phenolic compounds can interact with cellular components, potentially influencing signaling pathways related to oxidative stress and inflammation. Further research is necessary to elucidate these interactions specifically for this compound.

Several compounds share structural similarities with 3-cyano-5-(4-tert-butylphenyl)phenol. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Cyano-5-(4-tert-butylphenyl)phenolCyano and tert-butyl substituentsPotential antioxidant properties
3,5-Di-tert-butylphenolTwo tert-butyl groupsKnown for strong antioxidant activity
2-Cyano-5-(4-tert-butylphenyl)phenolCyano group at the 2-positionDifferent position of cyano affects reactivity
4-(tert-Butyl)benzene-1,2-diolHydroxyl groups on benzene ringExhibits different solubility and reactivity
2-Hydroxy-4-methylbenzaldehydeAldehyde functional groupDifferent functional characteristics

These comparisons illustrate how structural variations impact the chemical behavior and potential applications of these compounds .

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.131014166 g/mol

Monoisotopic Mass

251.131014166 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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